molecular formula C19H23NO4S2 B2712060 2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine CAS No. 799257-62-8

2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine

Cat. No.: B2712060
CAS No.: 799257-62-8
M. Wt: 393.52
InChI Key: QYGROTYZAULFCT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine is a synthetic organic compound that belongs to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, and a sulfonyl group attached to the thiazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a thiol with an amine in the presence of a suitable catalyst.

    Substitution Reactions: The aromatic rings are then substituted with methoxy and methyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic rings and thiazolidine ring can also interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-3-(phenylsulfonyl)thiazolidine
  • 2-(3,4-Dimethylphenyl)-3-(phenylsulfonyl)thiazolidine
  • 2-(3,4-Dimethoxyphenyl)-3-(methylsulfonyl)thiazolidine

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine is unique due to the specific substitution pattern on the aromatic rings and the presence of both methoxy and methyl groups. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-13-5-7-16(11-14(13)2)26(21,22)20-9-10-25-19(20)15-6-8-17(23-3)18(12-15)24-4/h5-8,11-12,19H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGROTYZAULFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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